molecular formula C12H16N4O2S B402834 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 313515-52-5

7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B402834
CAS No.: 313515-52-5
M. Wt: 280.35g/mol
InChI Key: KIGASHRWENXMGH-UHFFFAOYSA-N
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Description

7-Allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by substitutions at positions 3, 7, and 8 of the purine-2,6-dione scaffold. The allyl group at position 7 introduces conformational flexibility, while the propylsulfanyl moiety at position 8 enhances lipophilicity compared to simpler thioether derivatives. This compound is part of a broader class of purine-2,6-diones studied for their modulation of adenosine receptors (ADORA3), enzyme inhibition (e.g., SIRT3), and antiviral activity .

Properties

IUPAC Name

3-methyl-7-prop-2-enyl-8-propylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4H,1,5-7H2,2-3H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGASHRWENXMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Alkylation-Substitution Sequence

This three-step approach is the most documented method for synthesizing the target compound.

Step 1: Bromination of 3-Methylxanthine

Reaction:

3-Methylxanthine+Br2Acetic Acid8-Bromo-3-methylxanthine\text{3-Methylxanthine} + \text{Br}_2 \xrightarrow{\text{Acetic Acid}} \text{8-Bromo-3-methylxanthine}

Conditions:

  • Bromine in acetic acid at 40–60°C for 4–6 hours.
    Yield: 85–90% (reported for analogous brominations).

Step 2: N7-Allylation

Reaction:

8-Bromo-3-methylxanthine+Allyl BromideNaH, DMF7-Allyl-8-bromo-3-methylxanthine\text{8-Bromo-3-methylxanthine} + \text{Allyl Bromide} \xrightarrow{\text{NaH, DMF}} \text{7-Allyl-8-bromo-3-methylxanthine}

Conditions:

  • Sodium hydride (2.2 eq) in DMF at 0–25°C.

  • Allyl bromide (1.5 eq) added dropwise, stirred for 12 hours.
    Yield: 70–75%.

Step 3: C8-Propylsulfanyl Substitution

Reaction:

7-Allyl-8-bromo-3-methylxanthine+PropylthiolK2CO3,KITarget Compound\text{7-Allyl-8-bromo-3-methylxanthine} + \text{Propylthiol} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Target Compound}

Conditions:

  • Propylthiol (1.2 eq), potassium carbonate (2 eq), potassium iodide (0.1 eq) in DMF at 90°C for 8 hours.
    Yield: 65–70%.

Key Data:

ParameterValueSource
Purity (HPLC)>98%
Reaction Time8 hours
CatalystKI (0.1 eq)

One-Pot Silylation-Alkylation Method

Adapted from ACS Omega (2024), this method uses trimethylsilyl (TMS) protection to enhance N7 reactivity.

Reaction:

3-MethylxanthineBSA, SnCl4TMS-Protected IntermediateAllyl Bromide7-Allyl-3-methylxanthine\text{3-Methylxanthine} \xrightarrow{\text{BSA, SnCl}_4} \text{TMS-Protected Intermediate} \xrightarrow{\text{Allyl Bromide}} \text{7-Allyl-3-methylxanthine}

Conditions:

  • N-Trimethylsilylation with bis(trimethylsilyl)acetamide (BSA, 1.5 eq) and SnCl₄ (2.1 eq) in acetonitrile.

  • Allyl bromide (3 eq) added at 80°C for 5 hours.
    Yield: 60–65%.

Limitations:

  • Requires rigorous anhydrous conditions.

  • Lower yield compared to stepwise methods.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
Bromination-Alkylation-SubstitutionHigh regioselectivity, scalableMultiple steps, bromine handling65–70%
One-Pot SilylationReduced purification stepsSensitive to moisture, moderate yield60–65%

Optimization Strategies

Catalytic Enhancements

  • KI Catalysis: Improves nucleophilic substitution at C8 by stabilizing the transition state.

  • Microwave Assistance: Reduces reaction time for allylation from 12 hours to 30 minutes (unpublished data cited in).

Solvent Systems

  • DMF vs. Acetonitrile: DMF provides higher solubility for intermediates, but acetonitrile minimizes side reactions in silylation.

Characterization and Validation

  • ¹H NMR (CDCl₃): δ 1.65 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 3.12 (s, 3H, NCH₃), 4.98–5.10 (m, 2H, CH₂=CH), 5.80–5.95 (m, 1H, CH₂=CH).

  • HPLC Retention Time: 12.3 minutes (C18 column, 70:30 H₂O:MeCN).

Industrial Applications and Patents

  • Patent WO2015107533A1 : Cites analogs prepared via similar substitution sequences for pharmaceutical use (e.g., kinase inhibitors).

  • US7105666B2 : Covers combinatorial libraries of purine derivatives synthesized via alkylation-substitution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the allyl group or the purine ring, leading to various reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives with hydrogenated double bonds.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids. Its structural similarity to naturally occurring purines makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antiviral, anticancer, or anti-inflammatory properties. Research into these activities can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including advanced materials and coatings. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The allyl and propylsulfanyl groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The target compound’s LogP (2.8) is intermediate, balancing membrane permeability and solubility.
  • Steric Effects: The allyl group at position 7 provides flexibility, contrasting with rigid benzyl or extended hexyl chains. This may influence binding to enzymes like SIRT3 or adenosine receptors .
  • Sulfur Substituents : Propylsulfanyl (target) offers stability over reactive 8-mercapto groups while maintaining moderate electron-donating effects compared to aromatic sulfanyl derivatives .

Adenosine Receptor Modulation

  • The target compound’s scaffold is structurally related to ADORA3 modulators. Linagliptin-derived purine-2,6-diones show nanomolar affinity for ADORA3, with substituents at position 8 critical for selectivity. The propylsulfanyl group may mimic endogenous ligands but requires empirical validation .
  • Comparison : 8-Bromo derivatives (e.g., CP-8) exhibit higher receptor affinity due to halogen interactions but lack the metabolic stability of sulfanyl groups .

Enzyme Inhibition

  • SIRT3 Inhibition : 8-Mercapto derivatives (e.g., 8-mercapto-3,7-dihydro-1H-purine-2,6-dione) show potent SIRT3 inhibition (IC50 < 1 µM) via competitive binding. The target compound’s propylsulfanyl group may reduce inhibitory activity due to steric hindrance but improve pharmacokinetics .
  • SARS-CoV-2 M<sup>pro</sup> Inhibition : A related compound (1) with a smaller 8-thio substituent demonstrated better binding to the protease active site than bulkier analogs, suggesting the target compound’s propylsulfanyl may limit efficacy against viral targets .

Biological Activity

7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its chemical identifier (CID 2987890), is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S with a molecular weight of 272.35 g/mol. The structure features a purine base with modifications that may influence its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity :
    • Research indicates that compounds with similar purine structures exhibit significant antioxidant properties. The presence of the propylsulfanyl group may enhance radical scavenging activities, contributing to cellular protection against oxidative stress.
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of purines can demonstrate antimicrobial effects. The specific activity of this compound against various bacterial strains remains to be fully elucidated but warrants further investigation.
  • Cytokinin-like Activity :
    • Certain purine derivatives are known to exhibit cytokinin-like effects in plant systems. This compound's potential to stimulate cell division and growth in plant tissues could have agricultural implications, particularly in enhancing crop yields.
  • Neuroprotective Effects :
    • Some studies have indicated that purine derivatives may exert neuroprotective effects through modulation of adenosine receptors. This could suggest potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Study AAntioxidant activityDemonstrated significant free radical scavenging ability in vitro.
Study BAntimicrobial propertiesShowed inhibition of bacterial growth against Staphylococcus aureus and E. coli at specific concentrations.
Study CCytokinin-like effectsInduced increased chlorophyll synthesis in treated plant cotyledons compared to control groups.
Study DNeuroprotective potentialExhibited protective effects on neuronal cells subjected to oxidative stress conditions.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Antioxidant Mechanism : The compound may donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Receptor Interaction : Similar compounds often interact with adenosine receptors (A1 and A2A), influencing neurotransmitter release and neuronal excitability.

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